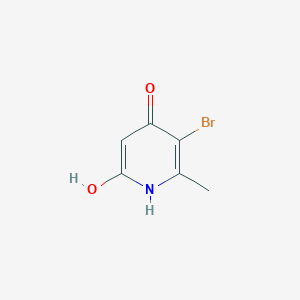
3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one” involves specific reaction conditions and reagents. The preparation methods can vary, but typically include steps such as:
Carbonization Methods: One-step, two-step, hydrothermal, and template methods are commonly used for carbon-based solid acids.
Acidification Types: Sulfonating agents, phosphoric acid, heteropoly acid, and nitric acid are used to modify the carbon source material.
Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale reactors and controlled environments to ensure consistency and purity. The hydrothermal carbonization method is favored for its lower reaction temperature, shorter reaction time, and higher carbonization yield .
Analyse Des Réactions Chimiques
Types of Reactions: Compound “3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one” undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen to form oxides.
Reduction: Gain of electrons or decrease in oxidation state.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or metals.
Substitution: Halogens or other substituting groups.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while substitution reactions can yield various substituted compounds .
Applications De Recherche Scientifique
Compound “3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its potential in drug development and treatment of diseases.
Industry: Utilized in manufacturing processes and material science
Mécanisme D'action
The mechanism by which compound “3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one” exerts its effects involves interactions with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application .
Comparaison Avec Des Composés Similaires
- Compounds with similar carbon-based structures.
- Compounds used in similar industrial or research applications .
This detailed article provides an overview of compound “3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-3-6(7)4(9)2-5(10)8-3/h2H,1H3,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXYHRZTZLKJCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C(N1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=C(N1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B7884236.png)
